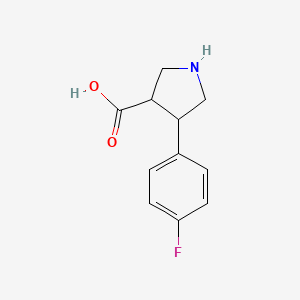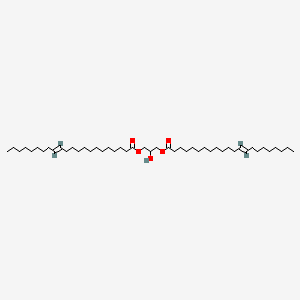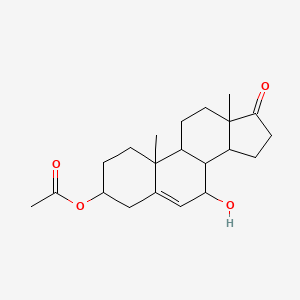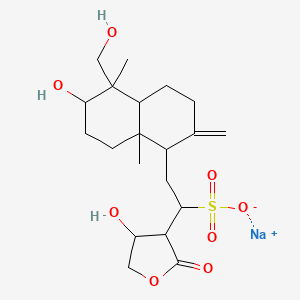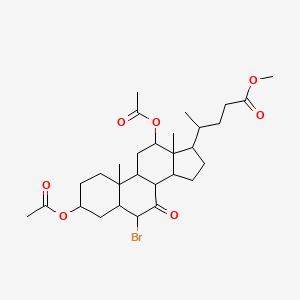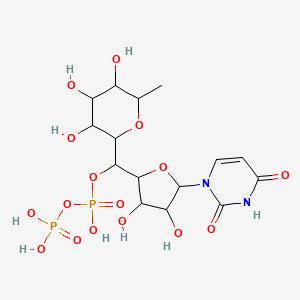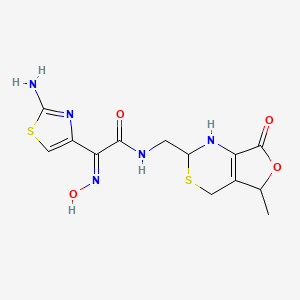
2,5-Dichlorobiphenyl-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorobiphenyl-d5 is a deuterated form of 2,5-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobiphenyl-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common method is the deuteration of 2,5-dichlorobiphenyl using deuterated reagents. This can be achieved through a catalytic exchange reaction where hydrogen atoms are replaced by deuterium atoms in the presence of a deuterium source and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and purity of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichlorobiphenyl-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less chlorinated biphenyls.
Substitution: Functionalized biphenyl derivatives with hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
2,5-Dichlorobiphenyl-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of PCBs in environmental samples.
Biology: It is used in studies investigating the biodegradation of PCBs by microorganisms.
Medicine: It is used in toxicological studies to understand the effects of PCBs on human health.
Industry: It is used in the development of materials with specific electrical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichlorobiphenyl-d5 involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of genes related to xenobiotic metabolism. This activation leads to the induction of enzymes involved in the detoxification and elimination of PCBs from the body .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorobiphenyl: Another PCB congener with three chlorine atoms.
2,5-Dichlorobiphenyl: The non-deuterated form of 2,5-Dichlorobiphenyl-d5.
2,3,4,5-Tetrachlorobiphenyl: A PCB congener with four chlorine atoms.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful as an internal standard in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and identification of the compound in complex mixtures .
Propiedades
Fórmula molecular |
C12H10Cl2 |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
3,6-dichloro-1-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H |
Clave InChI |
KQVWSTQXDLZRRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



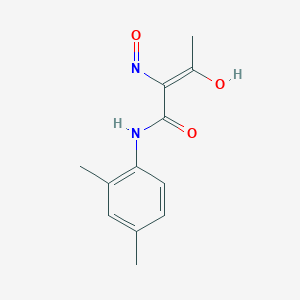
![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

